3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one
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Overview
Description
3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an indene core with an aminophenyl group and a benzoyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted indenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-cancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(3-aminophenyl)benzothiazole: Shares the aminophenyl group but has a different core structure.
3-[(3-aminophenyl)amino]piperidine-2,6-dione: Contains a piperidine core instead of an indene core.
Uniqueness
What sets 3-[(3-aminophenyl)amino]-2-benzoyl-1H-inden-1-one apart is its unique combination of the indene core with the aminophenyl and benzoyl groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H16N2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2Z)-3-(3-aminophenyl)imino-2-[hydroxy(phenyl)methylidene]inden-1-one |
InChI |
InChI=1S/C22H16N2O2/c23-15-9-6-10-16(13-15)24-20-17-11-4-5-12-18(17)22(26)19(20)21(25)14-7-2-1-3-8-14/h1-13,25H,23H2/b21-19-,24-20? |
InChI Key |
AWUZAGIEDMULIC-MTMSQSDPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)O |
Origin of Product |
United States |
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